molecular formula C20H18FN3O2S2 B2914643 N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-91-4

N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2914643
CAS RN: 941922-91-4
M. Wt: 415.5
InChI Key: NWCCIOICXHVGRD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly known as AF-16, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Environmental Impacts and Elimination Techniques

  • Adsorptive Elimination from Water : Research highlights the environmental concern of acetaminophen contaminating water bodies and presents ZnAl/biochar as a promising adsorbent for removing acetaminophen from water, leveraging mechanisms like π-π interactions, hydrogen bonds, and electrostatic interaction for its uptake (Igwegbe et al., 2021).

Degradation by Advanced Oxidation Processes (AOPs)

  • AOPs in Treating Acetaminophen : A comprehensive review on the degradation of acetaminophen via AOPs outlines various by-products and their biotoxicity, shedding light on the effectiveness and environmental implications of these processes (Qutob et al., 2022).

Toxicological Effects and Metabolism

  • Metabolic Pathways and Genetic Differences : The paper discusses the complexity of acetaminophen's metabolism and the genetic variances affecting individuals' susceptibility to its toxic effects, providing insights into the need for tailored therapeutic approaches based on pharmacogenetic profiles (Zhao & Pickering, 2011).

  • Hepatotoxicity Concerns : A review on the hepatotoxicity of paracetamol emphasizes its role as a leading cause of acute liver failure, advocating for ongoing education and awareness to mitigate risks associated with its use (Tittarelli et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-13(25)22-16-6-8-17(9-7-16)23-19(26)10-18-12-28-20(24-18)27-11-14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCIOICXHVGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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